(2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-Hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol (2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-Hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.: 112246-15-8
VCID: VC0039792
InChI: InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)35(7)17-16-34(6)21-11-12-25-32(3,4)26(13-15-33(25,5)22(21)18-23(38)30(34)35)44-31-29(41)28(40)27(39)24(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25?,26?,27+,28-,29+,30?,31-,33+,34+,35-,36+/m0/s1
SMILES: CC(=CCCC(C)(C1(CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C)O)C
Molecular Formula: C36H62O8
Molecular Weight: 622.9 g/mol

(2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-Hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.: 112246-15-8

Main Products

VCID: VC0039792

Molecular Formula: C36H62O8

Molecular Weight: 622.9 g/mol

(2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-Hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol - 112246-15-8

CAS No. 112246-15-8
Product Name (2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-Hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular Formula C36H62O8
Molecular Weight 622.9 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(10R,12S,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,14,17-pentamethyl-2,3,5,6,7,8,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)35(7)17-16-34(6)21-11-12-25-32(3,4)26(13-15-33(25,5)22(21)18-23(38)30(34)35)44-31-29(41)28(40)27(39)24(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21?,22?,23-,24+,25?,26?,27+,28-,29+,30?,31-,33+,34+,35-,36+/m0/s1
Standard InChIKey CKUVNOCSBYYHIS-SUEBGMEDSA-N
Isomeric SMILES CC(=CCC[C@](C)([C@]1(CC[C@]2(C1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C)O)C
SMILES CC(=CCCC(C)(C1(CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C)O)C
Canonical SMILES CC(=CCCC(C)(C1(CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C)O)C
PubChem Compound 181405
Last Modified Dec 23 2021
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